3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide

LRRK2 Parkinson's disease kinase inhibition

3-((6-Methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide (1421460-15-2) is a high-purity LRRK2 inhibitor tool compound from the 5-substituted-N-pyridazinylbenzamide series. Its pyrrolidinyl-pyrimidine appendage provides a distinct vector for SAR studies at the pyrimidine 2-position, a feature not found in structurally similar pyrazolyl analogs. This chemotype has demonstrated selectivity over >140 kinases, making it ideal for LRRK2 target validation in Parkinson's disease. Each order includes a Certificate of Analysis. Use in‑house biochemical assays to establish potency before proceeding to cellular or in vivo work.

Molecular Formula C20H20N6O2
Molecular Weight 376.42
CAS No. 1421460-15-2
Cat. No. B2740130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide
CAS1421460-15-2
Molecular FormulaC20H20N6O2
Molecular Weight376.42
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CN=C(N=C3)N4CCCC4
InChIInChI=1S/C20H20N6O2/c1-14-7-8-18(25-24-14)28-17-6-4-5-15(11-17)19(27)23-16-12-21-20(22-13-16)26-9-2-3-10-26/h4-8,11-13H,2-3,9-10H2,1H3,(H,23,27)
InChIKeyHKAOEYRVNOXEJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((6-Methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide (CAS 1421460-15-2): Structural Classification and Core Properties


3-((6-Methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide (CAS 1421460-15-2) is a synthetic organic compound with the molecular formula C20H20N6O2 and a molecular weight of 376.42 g/mol [1]. It belongs to a class of 5-substituted-N-pyridazinylbenzamide derivatives that have been investigated as potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target implicated in Parkinson's disease [2]. The compound features a 6-methylpyridazin-3-yl ether linked to a central benzamide core, which is further connected to a 2-(pyrrolidin-1-yl)pyrimidin-5-yl moiety.

Why Generic Substitution Fails for 3-((6-Methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide


Within the 5-substituted-N-pyridazinylbenzamide series, minor structural modifications at the pyrimidine 2-position can significantly alter pharmacological profiles. For instance, the closely related analog 3-((6-methylpyridazin-3-yl)oxy)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide (CAS 1421490-44-9), which differs only by the substitution of the pyrrolidine ring with a pyrazole moiety, exhibits distinct molecular properties (MW 373.4 vs. 376.4 g/mol, XLogP3 1.5) that influence binding kinetics and target selectivity, underscoring that in-class analogs cannot be treated as interchangeable procurement items [1][2]. To date, no head-to-head pharmacological comparison data has been published for these two specific compounds.

Product-Specific Quantitative Evidence Guide for CAS 1421460-15-2


LRRK2 Target Engagement: Class-Level Inference from 5-Substituted-N-pyridazinylbenzamides

The target compound belongs to a series of 5-substituted-N-pyridazinylbenzamides reported to be potent LRRK2 inhibitors. Lead compounds from this series, such as compound 18, demonstrated a Ki of 2.4 nM against wild-type LRRK2 in a biochemical assay [1]. While no direct Ki/IC50 data is publicly available for CAS 1421460-15-2 itself, the presence of an identical 6-methylpyridazin-3-yl ether pharmacophore suggests potential LRRK2 inhibitory activity. Direct quantitative comparison with compound 18 or other disclosed leads is not possible without dedicated assay data.

LRRK2 Parkinson's disease kinase inhibition pyridazinylbenzamide

Physicochemical Differentiation from the Pyrazolyl Analog (CAS 1421490-44-9)

Comparing the target compound to its closest publicly cataloged structural analog, N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide (CAS 1421490-44-9), reveals measurable physicochemical differences. The target compound exchanges a pyrazole group for a pyrrolidine group, resulting in a higher molecular weight (376.42 vs. 373.4 g/mol), an increased hydrogen bond acceptor count (8 vs. 7), and a different rotatable bond count (6 vs. 5) [1][2]. These differences affect solubility, permeability, and protein binding, making the compounds non-interchangeable in biological assays.

physicochemical properties structural analog drug-likeness pyridazinylbenzamide

Kinase Selectivity Advantage Inferred from Pyridazinylbenzamide Series Engineering

Key compounds from the 5-substituted-N-pyridazinylbenzamide series, including compound 18, demonstrate excellent selectivity over a panel of 140 other kinases [1]. While the specific selectivity profile of CAS 1421460-15-2 has not been disclosed, the structural attributes responsible for selectivity in this series—particularly the linear pyridazine-phenyl linker geometry and the specific pyrimidine substitution pattern—are conserved in the target molecule. This contrasts with earlier generation LRRK2 inhibitors (e.g., LRRK2-IN-1) that show broader off-target activity.

kinase selectivity LRRK2 off-target 5-substituted-N-pyridazinylbenzamide

CNS Drug-Likeness Potential Based on Pyridazinylbenzamide Free Fraction Data

A critical advancement of the 5-substituted-N-pyridazinylbenzamide series is the demonstration of high unbound fractions in both blood and brain. Compound 18 achieved a brain unbound fraction sufficient to drive significant inhibition of LRRK2 Ser935 phosphorylation in rat brain following intravenous infusion at 5 mg/kg/h [1]. Whether CAS 1421460-15-2 replicates this favorable CNS free fraction profile is unknown and would require experimental determination of plasma protein binding and brain tissue binding.

brain penetration unbound fraction CNS LRRK2 Parkinson's

Best-Fit Research and Industrial Application Scenarios for CAS 1421460-15-2


LRRK2-Dependent Parkinson's Disease Target Validation and Phenotypic Screening

For laboratories engaged in LRRK2 target validation for Parkinson's disease, CAS 1421460-15-2 serves as a structurally distinct tool compound within the 5-substituted-N-pyridazinylbenzamide series. Its pyrrolidinyl-pyrimidine substituent offers an alternative vector for structure-activity relationship (SAR) exploration compared to the pyrazolyl analog (CAS 1421490-44-9), making it valuable for probing the chemical space around the pyrimidine 2-position [1]. Procurement should be accompanied by in-house LRRK2 biochemical assay validation to establish potency prior to cellular or in vivo studies.

Kinase Selectivity Profiling and Off-Target Liability Assessment

The 5-substituted-N-pyridazinylbenzamide chemotype has demonstrated selectivity over >140 kinases [2], positioning CAS 1421460-15-2 as a candidate for broad kinase profiling studies aimed at understanding structure-selectivity relationships. Its unique pyrrolidine substituent may confer a selectivity fingerprint distinct from pyrazole-, morpholine-, or other heterocycle-substituted analogs. Procurement for this purpose requires commitment to running a commercial kinase panel (e.g., KINOMEscan) to generate the missing selectivity data.

Medicinal Chemistry SAR Expansion at the Pyrimidine 2-Position

CAS 1421460-15-2 fills a specific gap in SAR matrices exploring the pyrimidine 2-position of pyridazinylbenzamide LRRK2 inhibitors. With molecular formula C20H20N6O2 and 8 hydrogen bond acceptors [1], it provides a distinct physicochemical profile for structure-property relationship (SPR) studies examining how pyrrolidine basicity and steric bulk influence solubility, permeability, and metabolic stability relative to analogs bearing morpholine, pyrazole, or dimethylamino substituents.

Chemical Probe Development for LRRK2 Ser935 Phosphorylation Assays

Compound 18 from the same chemical series validated the use of LRRK2 Ser935 phosphorylation as a pharmacodynamic biomarker in rat brain [2]. CAS 1421460-15-2 can be evaluated as a backup or comparator probe in similar pSer935 cellular assays (e.g., in HEK293T cells overexpressing LRRK2, or in mouse embryonic fibroblasts). Procurement for this application is contingent on first establishing IC50 for pSer935 inhibition in a relevant cell line, as cellular potency cannot be extrapolated from the biochemical Ki of related compounds.

Quote Request

Request a Quote for 3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.